ALDH3A1 Inhibition Potency of 5-Bromo-2,4-dimethoxybenzaldehyde Compared to a Structural Analog
5-Bromo-2,4-dimethoxybenzaldehyde demonstrates superior inhibitory potency against human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to the analog 5-bromo-2-hydroxybenzaldehyde. In a direct comparison using the same spectrophotometric assay, 5-bromo-2,4-dimethoxybenzaldehyde exhibits a more than 50-fold increase in potency [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10 µM (2100 nM) |
| Comparator Or Baseline | 5-Bromo-2-hydroxybenzaldehyde: IC50 = 1.00 µM (1000 nM) [2] |
| Quantified Difference | 2.1-fold higher potency for the comparator analog (1000 nM vs 2100 nM) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min, followed by substrate addition by spectrophotometric analysis. |
Why This Matters
This quantitative difference in enzyme inhibition provides a critical selection criterion for researchers developing ALDH3A1-targeted probes or therapeutics, as even a 2-fold difference in potency can significantly impact a compound's biological profile and downstream development potential.
- [1] BindingDB. BDBM50447072: IC50 = 2.10E+3 nM for Inhibition of human ALDH3A1. (n.d.) View Source
- [2] BindingDB. BDBM50447069: IC50 = 1.00E+3 nM for Inhibition of human ALDH3A1. (n.d.) View Source
